molecular formula C7H4ClN3O B12946823 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one

4-Chloropyrido[3,4-d]pyridazin-1(2H)-one

Cat. No.: B12946823
M. Wt: 181.58 g/mol
InChI Key: NTQRIAVJUVGLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloropyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyridazine ring, with a chlorine atom attached to the fourth position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization to form the desired pyridazinone structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as triethylamine, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinone derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Chloropyrido[3,4-d]pyridazin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate phosphorylation. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloropyrido[3,4-d]pyridazin-1(2H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the fourth position. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other pyridazinone derivatives.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

4-chloro-2H-pyrido[3,4-d]pyridazin-1-one

InChI

InChI=1S/C7H4ClN3O/c8-6-5-3-9-2-1-4(5)7(12)11-10-6/h1-3H,(H,11,12)

InChI Key

NTQRIAVJUVGLKV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)NN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.